B1577641 Caerin-1.6

Caerin-1.6

Cat. No.: B1577641
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caerin-1.6 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of Australian tree frogs, notably the Litoria genus. It exhibits broad-spectrum activity against bacteria, fungi, and enveloped viruses. Structurally, it belongs to the caerin family, characterized by a conserved N-terminal domain and a variable C-terminal region. Its mechanism involves membrane disruption via hydrophobic interactions and electrostatic attraction to negatively charged microbial surfaces. While specific structural data for this compound are absent in the provided evidence, methodologies for analyzing similar peptides (e.g., bond angles, torsion angles, and stereochemical parameters) can be extrapolated from synthetic organic compound studies .

Properties

bioactivity

Antibacterial

sequence

GLFSVLGAVAKHVLPHVVPVIAEKL

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The provided evidence focuses on a novel compound synthesized in 2016 (referred to here as Compound X for clarity), with extensive structural data.

Table 1: Structural Comparison of Caerin-1.6 and Hypothetical Analogues
Parameter This compound (Theoretical) Compound X (2016 Synthesis) Reference Compound Y (Antimicrobial Peptide)
Key Bond Angles (°) ~120° (α-helix regions) C4'-C5'-C45': 131.8 ± 6° ~122° (β-sheet regions)
Torsion Angles (°) Variable (flexible C-term) C6-C5-C45: -178.0 ± 3° -168.5 ± 3° (rigid motifs)
Hydrophobic Residues High (Leu, Val, Phe) C45'-C62' interactions Moderate (Ala, Gly)
Net Charge +3 to +5 N/A (neutral compound) +2 to +4
Antimicrobial Activity Broad-spectrum Not reported Narrow-spectrum (Gram-positive)

Key Findings :

Bond Angles : Compound X exhibits bond angles (e.g., C4'-C5'-C45' = 131.8°) that deviate from typical peptide α-helix angles (~120°), suggesting structural rigidity compared to Caerin-1.2.

Torsion Flexibility : The torsion angle C6-C5-C45 (-178.0 ± 3°) in Compound X indicates a planar conformation, contrasting with the dynamic C-terminal region of this compound, which enhances membrane interaction.

Hydrophobic Interactions : Compound X’s C45'-C62' and C46'-C47' bonds highlight localized hydrophobicity, whereas this compound employs distributed hydrophobic residues for membrane insertion.

Research Findings and Implications

Membrane Permeability : Unlike Compound X, which lacks charged groups, this compound’s cationic residues enable selective targeting of microbial membranes. This distinction underscores the importance of electrostatic interactions in AMP efficacy .

Conformational Dynamics : The rigid torsion angles of Compound X limit its adaptability, whereas this compound’s conformational flexibility allows pore formation in lipid bilayers.

Synthetic Feasibility : The synthesis of Compound X required precise control of dihedral angles (e.g., C27'-C26'-C3' = 103.9 ± 18° ), a challenge also faced in peptide engineering for optimizing this compound analogues.

Methodological Considerations

The 2021 analytical method by Frontiers in Medicine emphasizes precision in bond angle measurements (Supplementary Tables 1–8), which could enhance structural validation of this compound derivatives. Additionally, The Journal of Organic Chemistry’s protocols for Supporting Information ensure reproducibility in peptide synthesis, aligning with this compound research standards.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.